molecular formula C12H20N2O5 B3034895 1-Boc-D-prolyl-glycine CAS No. 250290-80-3

1-Boc-D-prolyl-glycine

Cat. No.: B3034895
CAS No.: 250290-80-3
M. Wt: 272.3 g/mol
InChI Key: PLJXCLBLFPFXEN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-D-prolyl-glycine is a synthetic compound that belongs to the class of Boc-protected amino acids. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly significant in peptide synthesis and has various applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

1-Boc-D-prolyl-glycine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is prolyl oligopeptidase, which is involved in the cleavage of proline-containing peptides. The interaction between this compound and prolyl oligopeptidase is crucial for the regulation of peptide metabolism . Additionally, this compound can interact with collagen prolyl hydroxylases, which are responsible for the hydroxylation of proline residues in collagen . These interactions highlight the importance of this compound in maintaining the structural integrity and function of proteins.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of insulin-like growth factor-1 (IGF-1) in HepG2 cells, promoting its secretion and enhancing cell proliferation . Furthermore, this compound can modulate the activity of AMPA receptors, which are involved in synaptic transmission and plasticity . These effects demonstrate the compound’s potential in regulating cellular processes and maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound can inhibit the activity of prolyl oligopeptidase, thereby regulating the cleavage of proline-containing peptides . Additionally, it can activate collagen prolyl hydroxylases, promoting the hydroxylation of proline residues in collagen . These molecular interactions are essential for the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions, such as sealed in a dry environment at 2-8°C . Its stability and activity may decrease over extended periods or under suboptimal conditions. Long-term studies have shown that this compound can maintain its biochemical activity for several months, but degradation may occur over time, leading to reduced efficacy . These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can promote beneficial effects, such as enhanced cell proliferation and improved metabolic function . High doses may lead to toxic or adverse effects, including cellular stress and apoptosis . These dosage-dependent effects highlight the importance of optimizing the dosage of this compound in experimental settings to achieve the desired outcomes while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis and degradation of peptides and proteins. It interacts with enzymes such as prolyl oligopeptidase and collagen prolyl hydroxylases, which play crucial roles in peptide metabolism and collagen biosynthesis . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism. Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical and physiological roles.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via amino acid transporters, facilitating its uptake into cells . Once inside the cells, this compound can interact with intracellular binding proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for the compound’s cellular effects and overall bioavailability.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification . Understanding the subcellular localization of this compound is important for elucidating its precise molecular mechanisms and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-D-prolyl-glycine is typically synthesized through the protection of the amino group of D-proline with a Boc group, followed by coupling with glycine. The process involves:

    Protection of D-proline: The amino group of D-proline is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine.

    Coupling with Glycine: The Boc-protected D-proline is then coupled with glycine using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-Boc-D-prolyl-glycine undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.

    Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP).

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products:

    Deprotected Amino Acids: Removal of the Boc group yields D-prolyl-glycine.

    Peptides: Coupling reactions produce longer peptide chains.

Scientific Research Applications

1-Boc-D-prolyl-glycine has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.

    Biology: Studied for its role in protein folding and structure.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of synthetic peptides for various industrial applications, including cosmetics and pharmaceuticals.

Comparison with Similar Compounds

    1-Boc-L-prolyl-glycine: Similar in structure but with the L-enantiomer of proline.

    1-Boc-D-alanyl-glycine: Another Boc-protected dipeptide with alanine instead of proline.

    1-Boc-D-prolyl-alanine: Similar structure but with alanine instead of glycine.

Uniqueness: 1-Boc-D-prolyl-glycine is unique due to the presence of the D-enantiomer of proline, which can impart different biological activities and properties compared to its L-counterpart. This uniqueness makes it valuable in studying stereochemistry and its effects on peptide function and structure.

Properties

IUPAC Name

2-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)14-6-4-5-8(14)10(17)13-7-9(15)16/h8H,4-7H2,1-3H3,(H,13,17)(H,15,16)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJXCLBLFPFXEN-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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